molecular formula C8H20N2 B14165714 Hydrazine, 1,2-di-sec-butyl- CAS No. 3711-38-4

Hydrazine, 1,2-di-sec-butyl-

Cat. No.: B14165714
CAS No.: 3711-38-4
M. Wt: 144.26 g/mol
InChI Key: GTTATNIRHPAPPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrazine, 1,2-di-sec-butyl- is an organic compound with the molecular formula C8H20N2 It is a derivative of hydrazine, where two sec-butyl groups are attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazine, 1,2-di-sec-butyl- typically involves the reaction of hydrazine with sec-butyl halides under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

N2H4+2R-BrR2N2H2+2NaBr\text{N}_2\text{H}_4 + 2 \text{R-Br} \rightarrow \text{R}_2\text{N}_2\text{H}_2 + 2 \text{NaBr} N2​H4​+2R-Br→R2​N2​H2​+2NaBr

where R represents the sec-butyl group.

Industrial Production Methods

Industrial production of Hydrazine, 1,2-di-sec-butyl- may involve more efficient and scalable methods, such as continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Hydrazine, 1,2-di-sec-butyl- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides or other nitrogen-containing compounds.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halides like sec-butyl bromide and bases like sodium hydroxide are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrogen oxides, while substitution reactions can produce various substituted hydrazine derivatives.

Scientific Research Applications

Hydrazine, 1,2-di-sec-butyl- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.

    Biology: It can be used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interfere with cellular processes.

    Industry: It is used in the production of polymers, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism by which Hydrazine, 1,2-di-sec-butyl- exerts its effects involves its interaction with molecular targets such as enzymes and cellular components. It can form stable complexes with metal ions and participate in redox reactions, thereby influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Hydrazine: The parent compound, which is more reactive and less selective in its chemical reactions.

    1,1-Diethylhydrazine: A similar compound with ethyl groups instead of sec-butyl groups, which has different reactivity and applications.

    Di-tert-butyl hydrazodiformate: Another derivative with tert-butyl groups, used in different synthetic applications.

Uniqueness

Hydrazine, 1,2-di-sec-butyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its sec-butyl groups provide steric hindrance and influence its interactions with other molecules, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

3711-38-4

Molecular Formula

C8H20N2

Molecular Weight

144.26 g/mol

IUPAC Name

1,2-di(butan-2-yl)hydrazine

InChI

InChI=1S/C8H20N2/c1-5-7(3)9-10-8(4)6-2/h7-10H,5-6H2,1-4H3

InChI Key

GTTATNIRHPAPPY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NNC(C)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.